

# Application Notes and Protocols for CG-806 (LUXEPTINIB) in Animal Xenograft Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CG-806

Cat. No.: B606623

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing preclinical animal xenograft studies to evaluate the efficacy of **CG-806** (LUXEPTINIB), a potent, orally bioavailable, non-covalent pan-FLT3/pan-BTK inhibitor.<sup>[1]</sup> The protocols are based on established methodologies for acute myeloid leukemia (AML) xenograft models and specific preclinical data available for **CG-806**.

## Introduction to CG-806

**CG-806** is a multi-kinase inhibitor that targets both FMS-like tyrosine kinase 3 (FLT3) and Bruton's tyrosine kinase (BTK). It has demonstrated potent activity against wild-type FLT3, as well as clinically relevant mutations like internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations.<sup>[2]</sup> In addition to its activity on FLT3 and BTK, **CG-806** also inhibits other oncogenic kinases, including Aurora kinases, which are often overexpressed in AML.<sup>[2][3]</sup> This multi-targeted approach allows **CG-806** to induce cell cycle arrest and apoptosis in AML cells, irrespective of their FLT3 mutational status.<sup>[2][3][4]</sup> Preclinical studies have shown its ability to overcome resistance to other FLT3 inhibitors and have demonstrated significant anti-tumor activity in in vivo AML xenograft models.<sup>[4][5]</sup>

## Key Signaling Pathways Targeted by CG-806

**CG-806** exerts its anti-leukemic effects by concurrently inhibiting several critical signaling pathways involved in cancer cell proliferation, survival, and differentiation.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Luxeptinib (CG-806) Targets FLT3 and Clusters of Kinases Operative in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for CG-806 (Luxeptinib) in Animal Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606623#cg-806-animal-xenograft-model-study-design]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)